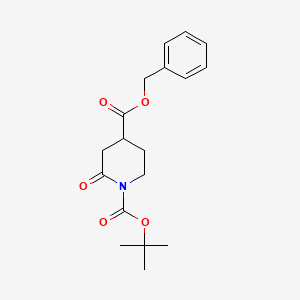

Benzyl 1-boc-2-oxopiperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 1-boc-2-oxopiperidine-4-carboxylate, commonly known as Boc-piperidine, is a derivative of piperidine. It is used as a raw material for the synthesis of various compounds .

Synthesis Analysis

Benzyl 1-Boc-2-oxopiperidine-4-carboxylate is generally used as a building block in the synthesis of various medicinal compounds . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Molecular Structure Analysis

The molecular formula of Benzyl 1-boc-2-oxopiperidine-4-carboxylate is C18H23NO5. Its molecular weight is 333.4 g/mol.Chemical Reactions Analysis

Benzyl 1-Boc-2-oxopiperidine-4-carboxylate participates in the one-pot in situ formation and reaction of trimethyl (trichloromethyl) silane .Physical And Chemical Properties Analysis

Benzyl 1-boc-2-oxopiperidine-4-carboxylate is a white to yellow solid . It has a density of 1.172 g/mL at 25 °C (lit.) . Its melting point is 38-41°C, and its boiling point is 114-140 °C/0.25 mmHg (lit.) . The compound has a vapor pressure of 4.18E-06mmHg at 25°C , and a refractive index of n20/D 1.542 (lit.) .Scientific Research Applications

Chemical Synthesis

“Benzyl 1-Boc-2-oxopiperidine-4-carboxylate” is used in various areas of chemical synthesis . It’s a versatile compound that can be used in the creation of a wide range of other chemicals .

Life Science Research

This compound is used in life science research, contributing to advancements in fields such as biochemistry and molecular biology .

Material Science

In material science, “Benzyl 1-Boc-2-oxopiperidine-4-carboxylate” is used in the development of new materials .

Chromatography

“Benzyl 1-Boc-2-oxopiperidine-4-carboxylate” is used in chromatography, a method used to separate mixtures and identify their components .

Analytical Research

This compound is also used in analytical research, helping scientists to understand the properties and behaviors of other substances .

Synthesis of Spirocyclic Furopyridines

“Benzyl 1-Boc-2-oxopiperidine-4-carboxylate” is used in the synthesis of spirocyclic furopyridines, which are haloperidol-sensitive σ receptor ligands .

Alzheimer’s Disease Treatment Research

This compound is used in the research of multi-target-directed donepezil + propargylamine + 8-hydroxyquinoline (DPH) hybrids for the treatment of Alzheimer’s disease .

Aspartyl Protease Inhibitors

“Benzyl 1-Boc-2-oxopiperidine-4-carboxylate” is used in the synthesis of spiropiperidine iminohydantoin aspartyl protease inhibitors .

Mechanism of Action

Target of Action

It is generally used as a building block in the synthesis of various medicinal compounds .

Mode of Action

It is known to be used for synthetic conversion reactions that have attracted much attention, including Knoevenagel reactions, Heterogeneous Diels-Alder reaction and reaction to generate N- (4-piperidinyl) hydroxy indole .

Result of Action

As it is used as a building block in the synthesis of various medicinal compounds, the effects can vary based on the final compound synthesized .

Action Environment

It is known that the compound is a white to yellow solid at room temperature .

properties

IUPAC Name |

4-O-benzyl 1-O-tert-butyl 2-oxopiperidine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5/c1-18(2,3)24-17(22)19-10-9-14(11-15(19)20)16(21)23-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBBSJVYYFUYGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1=O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 1-Boc-2-oxopiperidine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylatehydrochloride](/img/structure/B6299508.png)

![[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate](/img/structure/B6299514.png)

![Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate](/img/structure/B6299516.png)

![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)

![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)

![4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid](/img/structure/B6299538.png)